molecular formula C15H10F3N3O5S B2649989 2-(2,4-dinitrophenylthio)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 459181-94-3

2-(2,4-dinitrophenylthio)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2649989
CAS RN: 459181-94-3
M. Wt: 401.32
InChI Key: CYLAOWRNNSCSMB-UHFFFAOYSA-N
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Description

2-(2,4-dinitrophenylthio)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as DTNB-trifluoroacetate, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiol-reactive compounds, which are widely used in biochemical and physiological studies.

Scientific Research Applications

Energetic Materials Research Research into energetic materials has explored derivatives of nitrophenyl compounds. Klapötke et al. (2015) investigated the synthesis and energetic properties of diazo-dinitrophenol derivatives, demonstrating their potential in the field of energetic materials through analyses of their thermal stability and sensitivity to impact and friction. This research provides a foundation for further exploration into the use of nitrophenyl derivatives in energetic material applications (Klapötke, T., Andreas Preimesser, & Jörg Stierstorfer, 2015).

Optical and Electronic Material Research The study of optical and electronic materials has also benefited from research on nitrophenyl derivatives. Jansukra et al. (2021) synthesized and characterized 2-Chloro-N-(2,4-dinitrophenyl) acetamide, examining its crystal structure, intermolecular interactions, and optical properties in various solvents. The findings contribute to understanding solvatochromic effects and the potential application of such compounds in developing optical materials (Jansukra, P., et al., 2021).

Anticancer and Bioactive Compound Synthesis In the field of medicinal chemistry, derivatives of nitrophenyl compounds have been explored for their potential as anticancer agents. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, assessing its structure and anticancer activity through molecular docking analysis. The compound exhibited promising activity against the VEGFr receptor, highlighting the therapeutic potential of nitrophenyl derivatives in anticancer drug development (Sharma, G., et al., 2018).

properties

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O5S/c16-15(17,18)9-2-1-3-10(6-9)19-14(22)8-27-13-5-4-11(20(23)24)7-12(13)21(25)26/h1-7H,8H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLAOWRNNSCSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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